Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)
Description
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) is a pyridine-derived formamide compound characterized by a hydroxyl group at the 2-position and a formamide substituent at the 3-position of the pyridine ring. For example, similar compounds like N-(4-methoxyphenyl)formamide derivatives are synthesized using acid-catalyzed glycosylation or reflux conditions with dimethylformamide (DMF) as a solvent .
The compound’s hydroxyl and formamide groups confer polarity and hydrogen-bonding capacity, which may influence its solubility, reactivity, and biological interactions. Such properties are critical in drug design, where pyridine-based formamides are often explored for their bioactivity, including antimicrobial and enzyme-inhibitory effects .
Properties
CAS No. |
100047-65-2 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)formamide |
InChI |
InChI=1S/C6H6N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-4H,(H,7,10)(H,8,9) |
InChI Key |
MDJJGSQHRWJXSN-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)NC=O |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC=O |
Synonyms |
Formamide, N-(2-hydroxy-3-pyridyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) shares structural similarities with several formamide and pyridine derivatives. Key analogs include:
Physicochemical Properties
- Retention Behavior: Formoterol-related formamide derivatives (e.g., N-[2-hydroxy-5-(1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl)phenyl]formamide) exhibit distinct HPLC retention times (0.4–0.7 relative to Formoterol) due to polarity differences . The target compound’s hydroxyl and pyridine groups may result in intermediate retention compared to methoxy or chloro-substituted analogs.
- Thermal Stability : Melting points for chloro- and formyl-substituted pyridines (e.g., 137–139°C for N-(6-chloro-3-formylpyridin-2-yl)pivalamide) suggest that electron-withdrawing groups enhance stability . The hydroxyl group in the target compound may reduce thermal stability due to hydrogen bonding.
- Molecular Weight & Polarity: With a molecular weight of ~165–240 Da (estimated), the compound is smaller than pivalamide derivatives (e.g., 240.69 Da for N-(6-chloro-3-formylpyridin-2-yl)pivalamide) but more polar than non-hydroxylated analogs .
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